1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
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Overview
Description
1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group and two methylsulfanyl groups attached to a prop-2-en-1-one backbone.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 3-fluorobenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Addition: The double bond in the prop-2-en-1-one moiety can undergo addition reactions with reagents like hydrogen halides or halogens to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as nonlinear optical materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt or MAPK pathways.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one: Similar structure but with the fluorine atom at the para position.
1-(3-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGPQWFRUOOXFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC(=CC=C1)F)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561609 |
Source
|
Record name | 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116609-89-3 |
Source
|
Record name | 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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